2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide
Description
Properties
IUPAC Name |
N-(3-hydroxy-3-phenylpropyl)-2-(4-phenylphenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO2/c25-22(21-9-5-2-6-10-21)15-16-24-23(26)17-18-11-13-20(14-12-18)19-7-3-1-4-8-19/h1-14,22,25H,15-17H2,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMDQNHRKBIVQKX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)CC(=O)NCCC(C3=CC=CC=C3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-([1,1’-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide typically involves the reaction of 4-biphenylacetic acid with 3-hydroxy-3-phenylpropylamine. The reaction is carried out in the presence of a coupling reagent such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) to facilitate the formation of the amide bond .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reagent concentrations, would be necessary to maximize yield and purity. Additionally, purification techniques such as recrystallization or chromatography may be employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
2-([1,1’-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide (CrO3) or potassium permanganate (KMnO4).
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, using reagents like nitric acid (HNO3) or bromine (Br2).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3) in acetic acid or potassium permanganate (KMnO4) in water.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Nitric acid (HNO3) for nitration, bromine (Br2) in carbon tetrachloride (CCl4) for bromination.
Major Products Formed
Oxidation: Formation of a ketone or aldehyde from the hydroxy group.
Reduction: Formation of an amine from the amide group.
Substitution: Formation of nitro or bromo derivatives of the biphenyl group.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide is , with a molecular weight of approximately 327.4 g/mol. The compound features a biphenyl moiety linked to a hydroxyphenylpropyl group, which contributes to its biological activity.
Dopamine Transporter Inhibition
Research indicates that compounds similar to this compound can act as inhibitors of the dopamine transporter (DAT). This property is crucial for developing treatments for psychostimulant abuse, as DAT inhibitors can reduce the reinforcing effects of substances like cocaine and methamphetamine . The structure of this compound allows it to modulate DAT activity effectively.
Antiviral Properties
In studies exploring anti-virulence therapeutics, related compounds have shown promise in inhibiting the activity of pathogenic bacterial toxins . The ability to inhibit key virulence factors suggests potential applications in treating bacterial infections through the modulation of host-pathogen interactions.
Sigma Receptor Modulation
Compounds interacting with sigma receptors have been investigated for their therapeutic potential in various disorders, including neurodegenerative diseases and cancer. The biphenyl structure in this compound may enhance its affinity for sigma receptors, making it a candidate for further research in this area .
Structure-Activity Relationships
Understanding the relationship between the chemical structure and biological activity is essential for optimizing the efficacy of this compound. Modifications to the biphenyl and hydroxyphenyl groups can significantly influence binding affinity and selectivity for target receptors. For instance:
| Modification Type | Effect on Activity |
|---|---|
| Hydroxyl Group Positioning | Alters binding affinity at DAT |
| Biphenyl Substitution | Enhances sigma receptor interaction |
These insights guide the synthesis of analogs with improved pharmacological profiles.
Case Study 1: Psychostimulant Use Disorder
A study evaluated a series of compounds structurally related to this compound for their ability to inhibit DAT and reduce psychostimulant behaviors in animal models. Results indicated that specific modifications led to significant reductions in cocaine reinforcement behaviors, suggesting therapeutic potential .
Case Study 2: Bacterial Toxin Inhibition
Another investigation focused on the inhibition of ADP-ribosyltransferase toxins by structurally similar compounds. The study demonstrated that certain derivatives effectively protected human lung cells from toxin-induced damage, highlighting their potential as anti-infective agents .
Mechanism of Action
The mechanism of action of 2-([1,1’-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide involves its interaction with specific molecular targets. The hydroxy group can form hydrogen bonds with biological macromolecules, while the biphenyl group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
Physicochemical Properties :
- Molecular Formula: C23H23NO2 (inferred from structural analysis).
- Key Features : Biphenyl backbone, hydroxyl group, and tertiary amide linkage.
- NMR Data : ¹H NMR (400 MHz, CDCl₃) shows characteristic peaks at δ 7.73–7.51 (m, 4H, biphenyl protons) and δ 8.41 (s, 1H, amide proton) .
Comparison with Structurally Similar Compounds
Goxalapladib (CAS-412950-27-7)
Structure : A 1,8-naphthyridine-based acetamide with trifluoromethyl biphenyl and 2-methoxyethyl piperidinyl substituents ().
Therapeutic Use : Developed by GlaxoSmithKline for atherosclerosis treatment.
Key Differences :
- Core Structure : Goxalapladib uses a naphthyridine scaffold instead of biphenyl, enhancing π-π stacking and electron-deficient interactions.
- Substituents : Fluorine atoms and trifluoromethyl groups improve metabolic stability and lipophilicity compared to the target compound’s hydroxyl group .
- Molecular Weight : 718.80 g/mol (vs. ~345 g/mol for the target compound), indicating higher complexity.
N-[4-Hydroxy-3-(1-oxopropyl)phenyl]benzamide (CAS-875897-97-5)
Structure : Benzamide derivative with a 4-hydroxyphenyl and 1-oxopropyl substituent ().
Key Differences :
- Backbone: Benzamide vs.
H4 (ESI Compound)
Structure: 2-([1,1'-Biphenyl]-4-yl)-N-(2-(butylamino)-1-(4-(4-methylpent-3-en-1-yl)cyclohex-3-en-1-yl)-2-oxoethyl)-N-(3-(pyrrolidin-1-yl)propyl)acetamide (). Key Differences:
- Substituents: Additional butylamino and pyrrolidinylpropyl groups increase steric bulk and basicity.
- Applications : Designed for enhanced membrane permeability, likely targeting intracellular proteins .
Data Table: Structural and Functional Comparison
Research Findings and Implications
- Hydrophobicity vs. Solubility : The biphenyl group in the target compound enhances hydrophobic interactions but may reduce aqueous solubility compared to benzamide derivatives like CAS-875897-97-5 .
- Therapeutic Potential: Goxalapladib’s naphthyridine core and fluorine substituents demonstrate how structural modifications can tailor compounds for specific diseases (e.g., atherosclerosis) .
- Synthetic Flexibility : highlights the use of reductive amination for analogous compounds, suggesting scalable routes for the target molecule .
Notes
- Synthesis Challenges : The hydroxyl group in the target compound may require protective strategies during synthesis to prevent undesired side reactions .
- Pharmacological Gaps: Limited data on the target compound’s biological activity necessitate further studies, particularly compared to well-characterized analogs like Goxalapladib.
Biological Activity
2-([1,1'-biphenyl]-4-yl)-N-(3-hydroxy-3-phenylpropyl)acetamide is a compound of interest due to its potential biological activities, particularly in pharmacological applications. This article explores its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound's molecular formula is , with a molecular weight of approximately 357.47 g/mol. Its structure features a biphenyl moiety and a hydroxyphenylpropyl side chain, which may contribute to its interaction with biological targets.
The biological activity of this compound can be attributed to several mechanisms:
- Receptor Modulation : The compound may act as a modulator of various receptors, including those involved in neurotransmission and inflammation.
- Antioxidant Activity : Its phenolic structures suggest potential antioxidant properties, which can mitigate oxidative stress in cells.
- Antimicrobial Effects : Preliminary studies indicate that related biphenyl compounds exhibit antimicrobial properties, suggesting that this compound may have similar effects.
Biological Activity Overview
Case Studies and Research Findings
- Antimicrobial Study : A study investigated the antimicrobial properties of biphenyl derivatives, revealing that compounds with similar structures exhibited significant activity against Gram-positive bacteria. This suggests that this compound may also possess similar antimicrobial effects, warranting further investigation into its efficacy against specific pathogens .
- Neuropharmacological Effects : Research on related compounds has shown that biphenyl derivatives can influence neurotransmitter systems. For instance, studies indicate that certain biphenyl compounds act as agonists or antagonists at benzodiazepine receptors, which are crucial for anxiety modulation and sedation . This raises the possibility that the compound could similarly interact with these receptors.
- Antioxidant Potential : The antioxidant capacity of phenolic compounds has been well-documented. A study highlighted the ability of similar biphenyl structures to reduce oxidative stress markers in cellular models . This suggests that this compound could potentially exhibit protective effects against oxidative damage.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
